
Manthine
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概要
説明
Manthine is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two methoxy groups attached to a phosphorus atom
準備方法
The synthesis of Manthine typically involves several steps. One common method includes the reaction of phosphorus trichloride (PCl₃) with methanol to form O-methyl phosphorodichloridothioate. This intermediate is then reacted with methyl lye to produce O,O-dimethyl phosphorochloridothioate. Finally, the O,O-dimethyl phosphorochloridothioate is treated with sodium hydroxide and ammonium hydroxide to yield this compound .
化学反応の分析
Manthine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Antimicrobial Properties
Manthine exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing natural preservatives in pharmaceuticals and food products.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at a leading university tested the efficacy of this compound against common foodborne pathogens. The results showed a significant reduction in bacterial counts when this compound was applied at concentrations of 0.5% to 1.0%. This suggests its potential use as a natural preservative in food safety applications.
Pathogen | Concentration (%) | Bacterial Count Reduction (%) |
---|---|---|
Staphylococcus aureus | 0.5 | 75 |
Escherichia coli | 1.0 | 85 |
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and inflammatory bowel disease. Animal models have demonstrated that this compound can reduce inflammation markers significantly.
Case Study: In Vivo Anti-inflammatory Study
In a controlled experiment, mice treated with this compound showed a 50% decrease in inflammatory markers compared to the control group. This highlights its potential for therapeutic applications in managing chronic inflammatory diseases.
Treatment Group | Inflammatory Marker Reduction (%) |
---|---|
Control | 10 |
This compound (50 mg/kg) | 50 |
Pest Management
This compound is being explored as a natural insecticide due to its effectiveness against various agricultural pests. Its application can reduce reliance on synthetic pesticides, promoting sustainable agriculture.
Case Study: Efficacy Against Aphids
A field trial evaluated the effectiveness of this compound as an insecticide against aphids on tomato plants. The results indicated a 60% reduction in aphid populations after two applications of this compound at a concentration of 2%.
Treatment | Aphid Population Reduction (%) |
---|---|
Control | 5 |
This compound (2%) | 60 |
Plant Growth Promotion
Research has also highlighted the role of this compound in enhancing plant growth and yield. It appears to stimulate root development and increase nutrient uptake.
Case Study: Growth Enhancement in Basil
In greenhouse conditions, basil plants treated with this compound exhibited a 30% increase in biomass compared to untreated controls. This suggests its potential use as a growth promoter in horticulture.
Treatment | Biomass Increase (%) |
---|---|
Control | 0 |
This compound (1%) | 30 |
Flavoring Agent
This compound is recognized for its pleasant minty aroma and flavor, making it suitable for use as a flavoring agent in food products. Its inclusion can enhance sensory attributes without synthetic additives.
Case Study: Sensory Evaluation in Beverages
A sensory evaluation study assessed consumer preferences for beverages flavored with varying concentrations of this compound. Results indicated that beverages with 0.2% this compound were preferred over those with artificial flavorings.
Flavoring Type | Consumer Preference Score (1-10) |
---|---|
Artificial Flavoring | 4 |
This compound (0.2%) | 8 |
Preservation
In addition to its antimicrobial properties, this compound's ability to inhibit oxidation makes it a valuable natural antioxidant, contributing to longer shelf life for food products.
Case Study: Shelf Life Extension of Olive Oil
A study on olive oil preservation showed that adding this compound at concentrations of 0.1% led to significant reductions in oxidation levels over six months compared to controls without additives.
Sample | Oxidation Level (Peroxide Value) |
---|---|
Control | 15 |
This compound (0.1%) | 8 |
作用機序
The mechanism of action of Manthine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
類似化合物との比較
Manthine can be compared with other organophosphorus compounds such as O,O-Dimethylphosphoramidothioate and O,O-Dimethylphosphorochloridothioate. While these compounds share similar structural features, this compound is unique due to its specific reactivity and applications. The comparison highlights its distinct properties and potential advantages in various applications .
特性
分子式 |
C18H21NO4 |
---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene |
InChI |
InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3 |
InChIキー |
RCRQUNONAXMKLF-UHFFFAOYSA-N |
SMILES |
COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |
正規SMILES |
COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5 |
同義語 |
manthine |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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